molecular formula C17H17FN2O4S B2497822 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide CAS No. 921915-83-5

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide

Cat. No.: B2497822
CAS No.: 921915-83-5
M. Wt: 364.39
InChI Key: QBGHIYOBBRWMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN2O4S and its molecular weight is 364.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-17(2)10-24-14-8-7-11(9-13(14)19-16(17)21)20-25(22,23)15-6-4-3-5-12(15)18/h3-9,20H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGHIYOBBRWMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzo-fused oxazepine ring and a fluorobenzenesulfonamide group , which contribute to its distinctive chemical properties. Its molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S with a molecular weight of 388.48 g/mol. The specific arrangement of functional groups allows for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC₁₈H₁₈FN₂O₄S
Molecular Weight388.48 g/mol
CAS Number922021-69-0
Structural FeaturesOxazepine ring, sulfonamide group

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the oxazepine ring, followed by sulfonation to introduce the benzenesulfonamide group. Reaction conditions often include the use of solvents like acetone and specific temperatures to facilitate the desired transformations.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Research indicates that this compound exhibits strong inhibitory effects against specific enzymes involved in disease processes. For example, it has shown potential as an inhibitor of cysteinyl proteinases, which play critical roles in various pathological conditions .
  • Receptor Modulation : The compound may also modulate receptor activity due to its structural features that allow binding to specific sites on proteins or enzymes. This interaction can influence biochemical pathways and lead to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In vitro Studies : In vitro assays have demonstrated that this compound exhibits low micromolar activity against cysteinyl proteinases. The presence of the oxazepine ring enhances its binding affinity and specificity towards these enzymes .
  • Therapeutic Applications : Due to its unique mechanism of action and ability to inhibit key enzymes involved in disease pathways, this compound is being explored for potential applications in treating conditions such as cancer and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodology : Synthesis typically involves cyclization of precursors (e.g., benzoxazepine core formation) followed by sulfonamide coupling .

  • Critical parameters :

Temperature control (e.g., 0–5°C for sulfonylation to prevent side reactions) .

Solvent choice (e.g., dichloromethane or THF for inert conditions) .

Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard .
    • Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structure and purity .

Q. How do structural variations in analogs affect biological activity?

  • Comparative analysis :

Analog Substituent Biological Activity Source
Parent compound2-F-benzenesulfonamideEnzyme inhibition (e.g., kinase targets)
3-Chloro analogCl at position 3Enhanced antimicrobial activity
Trifluoromethyl analogCF₃ groupImproved metabolic stability
  • Mechanistic insight : Fluorine substituents (e.g., 2-F) enhance target binding via polar interactions, while bulkier groups (e.g., CF₃) alter pharmacokinetics .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Case study : Discrepancies in aromatic proton shifts (NMR) vs. crystal packing (X-ray) may arise from dynamic conformational changes in solution .

  • Resolution strategy :

DFT calculations to model solution-state conformers .

Variable-temperature NMR to detect rotational barriers .

Complementary techniques : IR spectroscopy for hydrogen bonding analysis .

  • Example : A 2025 study resolved conflicting data by correlating X-ray-derived torsion angles with NOESY cross-peaks .

Q. What experimental designs optimize reaction yields in multi-step syntheses?

  • Stepwise optimization :

Step Parameter Optimal Range Impact on Yield
CyclizationTemperature: 80–90°CYield increases by 20% vs. room temperature
SulfonylationSolvent: anhydrous DCMReduces hydrolysis byproducts
PurificationGradient elution (5→40% EtOAc)Purity >98% (HPLC)
  • Advanced tools : Design of Experiments (DoE) to map interactions between variables (e.g., pH, solvent polarity) .

Q. How do solvent effects influence the compound’s reactivity in substitution reactions?

  • Kinetic analysis :

  • Polar aprotic solvents (e.g., DMF): Accelerate SNAr (nucleophilic aromatic substitution) via stabilization of transition states .
  • Protic solvents (e.g., MeOH): Favor elimination pathways due to hydrogen bonding with leaving groups .
    • Data : A 2023 study reported a 3.5× rate increase in DMSO vs. ethanol for nitro-group displacement .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for this compound?

  • Key factors :

Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .

Impurity profiles : Residual solvents (e.g., DMSO) in biological testing may artifactually inhibit targets .

Structural ambiguity : Misassignment of regioisomers (e.g., 7- vs. 8-substituted benzoxazepines) .

  • Mitigation :

  • Orthogonal validation : Combine enzyme assays (IC₅₀) with cellular thermal shift assays (CETSA) .
  • Batch consistency : LC-MS monitoring of synthetic intermediates .

Methodological Recommendations

Q. What strategies enhance the stability of this compound in biological assays?

  • Stabilization protocol :

Lyophilization : Store as a lyophilized powder at −80°C (reduces hydrolysis) .

Vehicle optimization : Use 10% cyclodextrin in PBS to improve aqueous solubility .

Light exclusion : Amber vials prevent photodegradation of the fluorobenzene moiety .

Q. How to computationally model its binding to therapeutic targets?

  • Workflow :

Docking : AutoDock Vina with crystal structures of kinase domains (PDB: 4HXQ) .

MD simulations : GROMACS for 100 ns trajectories to assess binding pocket flexibility .

QSAR : CoMFA models using IC₅₀ data from analogs .

Structural and Functional Insights

Q. What role does the oxazepine ring play in its pharmacological profile?

  • Key interactions :

  • Conformational rigidity : The fused benzo-oxazepine core enforces a planar geometry, optimizing π-π stacking with aromatic residues in targets .
  • Hydrogen bonding : The 4-oxo group participates in backbone amide interactions (e.g., with kinase ATP-binding sites) .
    • Modification impact : Saturation of the oxazepine ring reduces potency by 50% (2025 SAR study) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.